molecular formula C11H17N3O2 B15113336 1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one

1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one

Cat. No.: B15113336
M. Wt: 223.27 g/mol
InChI Key: SQXGNQAGQHUNMD-UHFFFAOYSA-N
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Description

1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one is a heterocyclic compound that features both an oxazole and a piperazine ring. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential biological activities. Oxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one typically involves the formation of the oxazole ring followed by its attachment to the piperazine ring. One common synthetic route involves the cyclization of an appropriate precursor to form the oxazole ring, followed by nucleophilic substitution to introduce the piperazine moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-{4-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one can be compared with other oxazole and piperazine derivatives:

    Oxazole derivatives: Compounds like aleglitazar (antidiabetic) and mubritinib (tyrosine kinase inhibitor) share the oxazole ring but differ in their biological activities and targets.

    Piperazine derivatives:

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-[4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C11H17N3O2/c1-9-12-11(8-16-9)7-13-3-5-14(6-4-13)10(2)15/h8H,3-7H2,1-2H3

InChI Key

SQXGNQAGQHUNMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C(=O)C

Origin of Product

United States

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